An In-depth Technical Guide to 1-Allyl-3,7-dimethyl-8-phenylxanthine (CAS 149981-23-7): A Selective Adenosine A₁ Receptor Antagonist
An In-depth Technical Guide to 1-Allyl-3,7-dimethyl-8-phenylxanthine (CAS 149981-23-7): A Selective Adenosine A₁ Receptor Antagonist
This technical guide provides a comprehensive overview of 1-Allyl-3,7-dimethyl-8-phenylxanthine, a notable member of the xanthine family of compounds, recognized for its role as a selective antagonist of the A₁ adenosine receptor. Designed for researchers, medicinal chemists, and pharmacologists, this document synthesizes available data to offer insights into its chemical properties, pharmacological action, and relevant experimental protocols, empowering its application in drug discovery and development.
Introduction: The Significance of 8-Phenylxanthines
Xanthine and its derivatives are a class of purine alkaloids with a long history in pharmacology, most famously represented by caffeine and theophylline.[1] These molecules exert a wide range of physiological effects, primarily through their interaction with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[2] The substitution pattern on the xanthine core is a critical determinant of both potency and selectivity for these G protein-coupled receptors (GPCRs).
The introduction of a phenyl group at the 8-position of the xanthine scaffold generally enhances affinity for adenosine receptors, particularly the A₁ subtype.[3] Further modifications at the N₁, N₃, and N₇ positions fine-tune this interaction. 1-Allyl-3,7-dimethyl-8-phenylxanthine emerges from this chemical class as a compound of interest for probing A₁ receptor function, a target implicated in cardiovascular, neurological, and renal physiologies.
Physicochemical and Structural Properties
1-Allyl-3,7-dimethyl-8-phenylxanthine is a white solid organic compound. Its core structure is a di-oxo-purine (xanthine) featuring methyl groups at the N₃ and N₇ positions, an allyl group at the N₁ position, and a phenyl ring at the C₈ position.
Table 1: Core Properties of 1-Allyl-3,7-dimethyl-8-phenylxanthine
| Property | Value | Source(s) |
| CAS Number | 149981-23-7 | [4][5] |
| Molecular Formula | C₁₆H₁₆N₄O₂ | [4][6] |
| Molecular Weight | 296.32 g/mol | [4][6] |
| IUPAC Name | 3,7-dimethyl-8-phenyl-1-(prop-2-en-1-yl)purine-2,6-dione | [6] |
| Appearance | White Solid | [7] |
| Melting Point | 173-174°C | [8] |
| Solubility | Soluble in DMSO | [8] |
| SMILES | CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C | [5] |
| InChI Key | DKISSNPEWQAXRA-UHFFFAOYSA-N | [6] |
Note: Some properties are derived from publicly available chemical databases and vendor information.
Synthesis Pathway and Rationale
Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of the target compound.
Step-by-Step Methodology (Proposed)
Part 1: Synthesis of 8-Phenyl-1,3-dimethylxanthine (8-Phenyltheophylline) This step follows a well-established route for creating 8-aryl-substituted xanthines.[9]
-
Condensation: 5,6-Diamino-1,3-dimethyluracil is condensed with benzaldehyde. This reaction typically proceeds by forming a Schiff base intermediate.
-
Oxidative Cyclization: The intermediate is then cyclized to form the imidazole ring of the xanthine core. Modern methods may use reagents like N-Bromosuccinimide (NBS) with a radical initiator like AIBN to facilitate a rapid, one-pot reaction at room temperature.[9]
-
Purification: The resulting 8-phenyltheophylline is purified, typically by recrystallization, to yield a solid product.
Part 2: N₁-Allylation This step introduces the allyl group at the N₁ position. The choice of base and solvent is critical for regioselectivity.
-
Reaction Setup: 8-Phenyltheophylline is dissolved in an appropriate polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃), is added to the solution to deprotonate the N₁ position of the xanthine ring, making it nucleophilic.
-
Alkylation: Allyl bromide is added dropwise to the reaction mixture. The nucleophilic nitrogen attacks the electrophilic allyl bromide, forming the N-C bond. The reaction is typically heated to ensure completion.
-
Workup and Purification: After the reaction is complete, the mixture is worked up (e.g., by quenching with water and extracting with an organic solvent). The final product, 1-Allyl-3,7-dimethyl-8-phenylxanthine, is then purified using column chromatography or recrystallization.
Pharmacological Profile and Mechanism of Action
The primary pharmacological activity of 1-Allyl-3,7-dimethyl-8-phenylxanthine is the competitive antagonism of the A₁ adenosine receptor.[4][8]
The A₁ Adenosine Receptor Signaling Cascade
The A₁ receptor is a Gi/o protein-coupled receptor. Its activation by endogenous adenosine initiates an inhibitory signaling cascade. An antagonist like 1-Allyl-3,7-dimethyl-8-phenylxanthine blocks this process.
-
Receptor Binding: Adenosine binds to the A₁ receptor, causing a conformational change.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.
-
Downstream Effects: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate ion channels, such as activating potassium channels and inhibiting calcium channels.
-
Antagonist Action: 1-Allyl-3,7-dimethyl-8-phenylxanthine competitively binds to the A₁ receptor, preventing adenosine from binding and thereby inhibiting the entire downstream signaling cascade. This results in a functional increase in adenylyl cyclase activity (disinhibition) and a reversal of adenosine's effects.
Caption: Mechanism of A₁ adenosine receptor antagonism.
Pharmacological Data of Related Compounds
While specific binding affinity (Ki) and functional potency (IC₅₀) values for 1-Allyl-3,7-dimethyl-8-phenylxanthine are not available in peer-reviewed literature, data from structurally similar compounds provide a strong basis for its expected pharmacological profile. 8-Phenyltheophylline (the direct precursor) is a known selective A₁ antagonist.
Table 2: Adenosine Receptor Affinities (Ki, nM) of Reference Xanthines
| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | Selectivity (A₂ₐ/A₁) |
| 8-Phenyltheophylline | 86 | >10,000 | >116 |
| Theophylline | 12,000 | 25,000 | ~2 |
| Data is for rat receptors and sourced from Sigma-Aldrich product information for 8-Phenyltheophylline (CAS 961-45-5). It is presented for contextual comparison. |
Based on established structure-activity relationships (SAR), the N₁-allyl substitution is expected to maintain or slightly modulate the high A₁ affinity and selectivity established by the 8-phenyl group.[3]
Experimental Protocols for Pharmacological Characterization
To empirically determine the affinity and functional potency of 1-Allyl-3,7-dimethyl-8-phenylxanthine, standard cellular and biochemical assays are employed.
Protocol 1: A₁ Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the compound by measuring its ability to compete with a known high-affinity radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human A₁ adenosine receptor (e.g., CHO-A₁ or HEK-A₁).
-
Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective A₁ antagonist radioligand (e.g., [³H]DPCPX) and a range of concentrations of 1-Allyl-3,7-dimethyl-8-phenylxanthine.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes and bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Protocol 2: Functional Antagonism via cAMP Assay
This assay measures the compound's ability to block the agonist-induced inhibition of cAMP production, confirming its antagonist activity.
Methodology:
-
Cell Plating: Seed cells expressing the A₁ receptor (e.g., HEK-A₁) into a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of 1-Allyl-3,7-dimethyl-8-phenylxanthine.
-
Stimulation: Stimulate the cells with a fixed concentration (e.g., EC₈₀) of an A₁ receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA) in the presence of an adenylyl cyclase activator like forskolin. The agonist will inhibit cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor).
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. The resulting sigmoidal curve will demonstrate the antagonist's ability to reverse the agonist's inhibitory effect, from which an IC₅₀ value can be determined.
Conclusion and Future Directions
1-Allyl-3,7-dimethyl-8-phenylxanthine (CAS 149981-23-7) is a well-defined chemical entity with strong potential as a selective A₁ adenosine receptor antagonist. Its structural features, particularly the 8-phenyl and 1-allyl groups, are consistent with high affinity and selectivity for this receptor subtype. While detailed, published pharmacological data for this specific molecule is sparse, its properties can be reliably inferred from extensive research on the 8-phenylxanthine class.
This guide provides a robust framework for its synthesis and characterization. Future research should focus on empirically determining its binding kinetics, selectivity profile across all adenosine receptor subtypes, and its efficacy in relevant in vitro and in vivo models of disease where A₁ receptor modulation is a therapeutic strategy. Such studies will fully elucidate the potential of this compound as a valuable research tool and potential drug lead.
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